3-Bromocyclohexene (CAS 1521-51-3) is an allylic bromide widely procured as a building block for organic synthesis, pharmaceutical intermediates, and materials science. Characterized by the presence of a bromine atom at the allylic position of a cyclohexene ring, it exhibits distinct kinetic profiles compared to unactivated alkyl halides. Its primary procurement value lies in its established utility in nucleophilic substitutions (SN1/SN2), transition-metal-catalyzed cross-couplings, and radical-mediated allylations, where it serves as a reliable precursor for introducing the cyclohexenyl moiety into complex molecular architectures .
Substituting 3-bromocyclohexene with generic saturated analogs (like bromocyclohexane) or alternative halides (like 3-chlorocyclohexene) fundamentally alters reaction pathways and kinetics. Bromocyclohexane lacks the resonance-stabilizing double bond, making it orders of magnitude slower in SN1 substitutions and altering the thermodynamic driving force in E2 eliminations [1]. Conversely, while 3-chlorocyclohexene shares the allylic structure, the carbon-chlorine bond is significantly stronger, resulting in sluggish oxidative addition in cross-coupling reactions and resistance to single-electron reduction [2]. Consequently, replacing 3-bromocyclohexene often leads to drastic yield reductions, requires harsher activation conditions, or completely stalls transition-metal-mediated catalytic cycles.
The presence of the adjacent double bond in 3-bromocyclohexene provides resonance stabilization to the intermediate carbocation, accelerating SN1 solvolysis rates. Compared to the saturated secondary halide, bromocyclohexane, 3-bromocyclohexene undergoes SN1 substitution at a rate comparable to tertiary alkyl bromides [1]. This kinetic acceleration allows substitutions to proceed under milder conditions.
| Evidence Dimension | SN1 substitution reactivity |
| Target Compound Data | Reacts at rates comparable to tertiary halides |
| Comparator Or Baseline | Bromocyclohexane (reacts at standard, much slower secondary halide rates) |
| Quantified Difference | Orders of magnitude faster solvolysis rate due to allylic resonance |
| Conditions | Standard SN1 solvolysis conditions |
Enables the use of milder reaction conditions and weaker nucleophiles, minimizing thermal degradation during complex synthesis.
In bimolecular elimination (E2) reactions, 3-bromocyclohexene exhibits a significantly faster reaction rate than bromocyclohexane. This kinetic difference is driven by the thermodynamic stability of the resulting product; the elimination of HBr from 3-bromocyclohexene yields 1,3-cyclohexadiene, a highly stable conjugated diene, whereas bromocyclohexane yields the isolated alkene cyclohexene [1].
| Evidence Dimension | E2 elimination reaction rate |
| Target Compound Data | Faster E2 elimination rate |
| Comparator Or Baseline | Bromocyclohexane (slower E2 elimination rate) |
| Quantified Difference | Kinetically favored pathway leading to a conjugated diene rather than an isolated alkene |
| Conditions | Strong base (e.g., alcoholic KOH) |
Dictates precursor selection when synthesizing cyclic dienes, ensuring rapid and high-yielding dehydrohalogenation compared to unactivated cycloalkanes.
The carbon-bromine bond in 3-bromocyclohexene is highly susceptible to single-electron transfer (SET) reduction, making it a reliable precursor for allylic radicals. In comparative studies using chromous chloride (CrCl2) as a reductant, 3-bromocyclohexene is readily and completely reduced at room temperature. In stark contrast, 3-chlorocyclohexene is not reduced to any significant extent under identical reaction conditions [1].
| Evidence Dimension | Reduction by CrCl2 (radical generation) |
| Target Compound Data | Readily and completely reduced at room temperature |
| Comparator Or Baseline | 3-Chlorocyclohexene (not reduced to a significant extent) |
| Quantified Difference | Near-complete reactivity vs. negligible reactivity in single-electron transfer |
| Conditions | Excess chromous chloride (CrCl2) at room temperature |
Proves that the bromide form is strictly required for mild radical-mediated allylations, as the chloride analog is virtually inert to standard SET reductants.
3-Bromocyclohexene demonstrates reliable performance as an electrophile in transition-metal-catalyzed cross-coupling workflows. When reacted with in situ generated allylindium reagents under Palladium catalysis, 3-bromocyclohexene consistently delivers the desired allylated products in 85–94% yields, while retaining the stereochemistry of the ring's double bond [1].
| Evidence Dimension | Cross-coupling product yield |
| Target Compound Data | 85–94% cross-coupling yield |
| Comparator Or Baseline | Unactivated secondary bromides (poor oxidative addition, prone to beta-hydride elimination) |
| Quantified Difference | High conversion efficiency with standard Pd catalysts |
| Conditions | Pd-catalyzed cross-coupling (allylindium protocols) |
Ensures high-throughput reliability and minimal catalyst loading requirements in industrial cross-coupling campaigns.
Leveraging its rapid E2 elimination kinetics compared to saturated analogs, 3-bromocyclohexene is a highly effective starting material for generating 1,3-cyclohexadiene derivatives. This is critical for downstream Diels-Alder cycloadditions in materials and pharmaceutical manufacturing [1].
Because it is readily reduced by single-electron transfer reagents (unlike 3-chlorocyclohexene), this compound is utilized for generating cyclohexenyl radicals. It is frequently procured for radical cascade reactions and the synthesis of complex architectures where harsh thermal initiation must be avoided [2].
3-Bromocyclohexene is utilized in Negishi, Suzuki, and allylindium cross-coupling reactions. It is selected over unactivated bromides or allylic chlorides to ensure rapid oxidative addition and high-yielding carbon-carbon bond formation when functionalizing heterocycles or aryl systems [3].
Flammable;Irritant